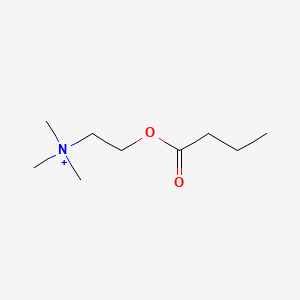
Ceruleína
Descripción general
Descripción
Fue aislado por primera vez de la piel de la rana verde australiana (Ranoidea caerulea) en 1967 por científicos australianos e italianos . La ceruletida es similar en acción y composición a la hormona peptídica gastrointestinal natural colecistoquinina. Estimula el músculo liso y aumenta las secreciones digestivas, incluidas las secreciones gástrica, biliar y pancreática .
Aplicaciones Científicas De Investigación
La ceruletida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Se emplea en la investigación de la fisiología gastrointestinal debido a su similitud con la colecistoquinina.
Medicina: Se utiliza como herramienta de diagnóstico para la función pancreática y como agente terapéutico para afecciones como el íleo paralítico.
Industria: Se aplica en el desarrollo de fármacos basados en péptidos y como patrón de referencia en química analítica.
Mecanismo De Acción
La ceruletida ejerce sus efectos al unirse a los receptores de colecistoquinina (receptores CCK) en el sistema gastrointestinal. Esta unión activa los receptores, lo que lleva a la liberación de enzimas digestivas y bilis del páncreas y la vesícula biliar, respectivamente. La ceruletida también estimula la contracción del músculo liso en el tracto gastrointestinal . Además, regula al alza las proteínas de la molécula de adhesión intercelular 1 (ICAM-1) de las células acinares pancreáticas a través de la activación del factor nuclear kappa B (NF-κB), promoviendo la adhesión de neutrófilos y mejorando la inflamación pancreática .
Análisis Bioquímico
Biochemical Properties
Caerulein interacts with various enzymes and proteins to exert its effects. It has a striking resemblance in amino acid sequence to the carboxyl terminus of cholecystokinin (CCK) and gastrin . Caerulein contains a sulfated tyrosine and the C-terminal seven amino acids are identical to CCK octapeptide except for a Thr residue substituting for Met . This peptide bears a carboxyl terminal amide group and also has a blocked amino terminal with pyroglutamine as the initial amino acid . This blocking group reduces susceptibility to inactivation by amino peptidases .
Cellular Effects
Caerulein has significant effects on various types of cells and cellular processes. It stimulates gastric, biliary, and pancreatic secretion . It also exerts stimulatory actions on certain smooth muscles . In pancreatic acinar cells, Caerulein can lead to dysregulation of the production and secretion of digestive enzymes, cytoplasmic vacuolization, and cell death .
Molecular Mechanism
The mechanism of action of Caerulein is similar to the natural gastrointestinal peptide hormone cholecystokinin . Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein . It binds to CCK receptors, activating them and causing downstream effects . Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively .
Temporal Effects in Laboratory Settings
In the early stages of Caerulein-induced pancreatitis, premature protease activation develops independently of autophagolysosome formation and in vesicles arising from the secretory pathway . Autophagy is likely to regulate overall intracellular trypsin activity during the later stages of this disease .
Dosage Effects in Animal Models
In animal models, the effects of Caerulein vary with different dosages. There is a clear dose-response relationship between the structural and biochemical changes of the pancreas in response to Caerulein administration . Continuous infusion of maximal physiological doses of Caerulein causes rapid degranulation of the exocrine pancreas in rats .
Metabolic Pathways
Caerulein acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin . Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein . Cholecystokinin is secreted by the duodenum, the first segment of the small intestine .
Transport and Distribution
It is known that Caerulein exerts its effects on the gastrointestinal system, influencing the secretion of the stomach, bile duct, and pancreas .
Subcellular Localization
It is known that Caerulein exerts its effects on the gastrointestinal system, influencing the secretion of the stomach, bile duct, and pancreas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La ceruletida se puede sintetizar mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y la N-hidroxibenzotriazol (HOBt) para facilitar la formación del enlace peptídico .
Métodos de producción industrial: La producción industrial de ceruletida implica la SPPS a gran escala, seguida de procesos de purificación como la cromatografía líquida de alta resolución (HPLC) para lograr altos niveles de pureza. El producto final se liofiliza para obtener un polvo de péptido estable .
Análisis De Reacciones Químicas
Tipos de reacciones: La ceruletida experimenta varias reacciones químicas, que incluyen:
Oxidación: La ceruletida se puede oxidar para formar enlaces disulfuro entre los residuos de cisteína, lo que puede afectar su actividad biológica.
Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, lo que lleva a cambios en la conformación y la actividad del péptido.
Reactivos y condiciones comunes:
Oxidación: El peróxido de hidrógeno o el ácido performico se pueden utilizar como agentes oxidantes.
Reducción: El ditiotreitol (DTT) o el beta-mercaptoetanol son agentes reductores comunes.
Principales productos formados:
Oxidación: Formación de ceruletida con enlace disulfuro.
Reducción: Ceruletida reducida con grupos tiol libres.
Sustitución: Análogos de ceruletida con secuencias de aminoácidos modificadas.
Comparación Con Compuestos Similares
La ceruletida es similar a otras hormonas peptídicas gastrointestinales, como:
Colecistoquinina (CCK): Tanto la ceruletida como la colecistoquinina estimulan las secreciones digestivas y la contracción del músculo liso.
Unicidad: La combinación única de ceruletida de alta potencia y acción prolongada la convierte en una herramienta valiosa tanto en entornos de investigación como clínicos. Su capacidad para inducir pancreatitis en modelos animales es particularmente útil para estudiar enfermedades pancreáticas .
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRALAIOMGQZKOW-HYAOXDFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73N13O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040434 | |
| Record name | Caerulein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ceruletide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.16e-02 g/L | |
| Record name | Ceruletide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Caerulein acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin. Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein. Cholecystokinin is secreted by the duodenum, the first segment of the small intestine. There it binds to CCK receptors, activating them and causing downstream effects. Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively. It also acts as a hunger suppresant. Cholecystokinin is secreted by the duodenum when fat- or protein-rich chyme leaves the stomach and enters the duodenum. The hormone acts on the pancreas to stimulate the secretion of the enzymes lipase, amylase, trypsin, and chymotrypsin. Together these pancreatic enzymes catalyze the digestion of fat and protein. Cholecystokinin also stimulates both the contraction of the gall bladder, and the relaxtion of the Sphincter of Oddi (Glisson's Sphinctor), which delivers, (not secretes) bile into the small intestine. Bile salts serve to emulsify fats, thereby increasing the effectiveness with which enzymes can digest them. | |
| Record name | Ceruletide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17650-98-5 | |
| Record name | Ceruletide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceruletide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Caerulein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERULETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888Y08971B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ceruletide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


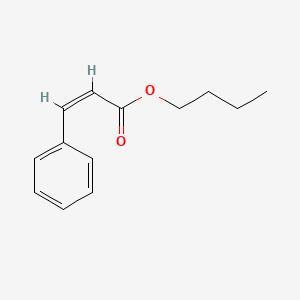
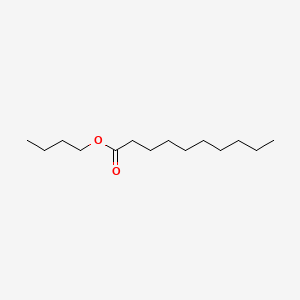



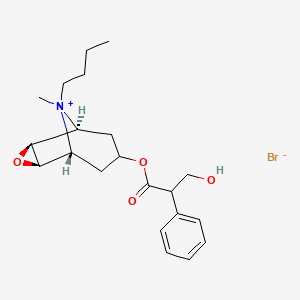

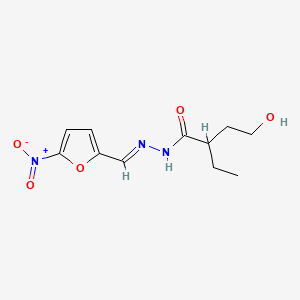

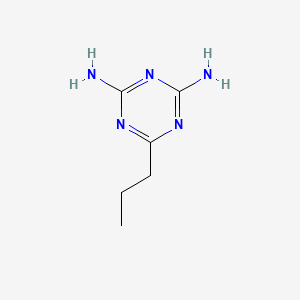
![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)


